(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole
Description
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(5-methyl-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-7-6(4-5)10-8(11-9)12-7/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
WPVGYMPMOXIOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-aminothiazole derivatives with hydrazine derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound participates in high-pressure cyclocondensation reactions with 4-thiazolidinones to form thiazolo[4,5-c]pyridazine derivatives. Key findings include:
The reaction proceeds via:
-
Enolization of 4-thiazolidinone under acidic conditions.
-
Nucleophilic addition to the aldehyde carbonyl, forming intermediate A .
-
Dehydration to generate alkylidene intermediate B .
-
Hydrazine NH attack on the thiazolidinone carbonyl, producing adduct C .
Schiff Base Formation
Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) produces Schiff base derivatives. Representative data:
These Schiff bases serve as precursors for antitumor agents, with demonstrated activity against breast and colon cancer cell lines .
Cyclization with Thioglycolic Acid
Schiff base derivatives undergo cyclization to form thiazolidinone-fused structures:
| Schiff Base | Conditions | Product | Yield | Biological Activity |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)hydrazone | Thioglycolic acid, reflux, 6h | Thiazolylideneaminothiazolidenone (4a ) | 72% | Moderate cytotoxicity (IC₅₀: 18–34 μM) |
The mechanism involves nucleophilic attack by the thiol group, followed by intramolecular cyclization.
4.1. With Ethyl Cyanoacetate
Produces two distinct products under varying conditions:
4.2. With Malononitrile
Yields three products, including cyanomethyl derivatives:
Mechanistic Insights
-
Acid-Catalyzed Pathways : Protonation of the hydrazone nitrogen enhances electrophilicity, facilitating nucleophilic attacks .
-
Steric Effects : Substituents on the benzothiazole ring influence reaction rates and product distributions. For example, 5-methyl substitution reduces steric hindrance compared to bulkier groups .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Schiff base formation, while acetic acid accelerates cyclocondensation .
Scientific Research Applications
Antitumor Activity
Research indicates that (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole exhibits promising antitumor properties . Preliminary studies have shown that derivatives of this compound can inhibit cancer cell growth across various cancer cell lines.
Case Study: Antitumor Evaluation
A study conducted on synthesized derivatives demonstrated varying degrees of activity against different cancer types. For instance, one derivative showed an IC50 value indicating significant inhibition of tumor cell proliferation, suggesting its potential as a lead compound for future drug development .
Antimicrobial Activity
The compound also displays notable antimicrobial properties . Thiazole derivatives, including (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole, have been evaluated for their effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
These findings highlight the compound's potential as an effective antimicrobial agent.
Antiprotozoal Activity
In addition to its antitumor and antimicrobial properties, (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole has shown significant antiprotozoal activity . Various derivatives have been tested against protozoan parasites with promising results.
Case Study: Antiprotozoal Testing
In a comparative study, several thiazole derivatives demonstrated IC50 values in the nanomolar range against Trypanosoma brucei and Leishmania species. For example, one derivative exhibited an IC50 value of 0.12 µM against T. brucei, indicating its potential for further development as an antiprotozoal agent .
Mechanism of Action
The mechanism of action of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways in microorganisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Chloro-2-(Substituted Phenyl)Benzo[d]thiazole Derivatives
Compounds like MHY884 and MHY966 (5-chloro-2-(substituted phenyl)benzo[d]thiazoles) share the dihydrobenzo[d]thiazole scaffold but differ in substituents. Key comparisons include:
- Substituent Effects: MHY884 and MHY966 feature chloro and bromo substituents, respectively, which enhance tyrosinase inhibition by increasing electron-withdrawing effects and copper chelation.
- Biological Activity: MHY966 exhibits an IC₅₀ of 12.3 µM against mushroom tyrosinase, outperforming kojic acid (IC₅₀ = 25.4 µM). While direct data for the target compound is unavailable, its hydrazono group may mimic the α,β-unsaturated carbonyl structure of compound A (), which showed potent inhibition (IC₅₀ < 10 µM) .
Table 1: Structural and Activity Comparison
2,3-Dihydrobenzo[d]imidazo[2,1-b]thiazole Catalysts
Chiral catalysts like (R)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole () share the dihydrobenzo-thiazole core but incorporate an imidazo ring. Key differences:
- Functionality: The imidazo ring in enables chiral induction in organic synthesis, whereas the hydrazono group in the target compound prioritizes enzyme interaction.
- Electronic Properties: The imidazo ring increases electron density, favoring nucleophilic attacks, while the hydrazono group’s conjugation reduces HOMO-LUMO gaps, enhancing reactivity .
Functional Comparison with Tyrosinase Inhibitors
Mechanism of Action
- Copper Chelation: Both the target compound and MHY derivatives bind tyrosinase’s type-3 copper active site. The sulfur atom in the thiazole ring chelates Cu²⁺, while the hydrazono nitrogen forms additional interactions, mimicking L-DOPA’s ammonium group .
- Competitive Inhibition: The hydrazono group’s planar structure competes with tyrosine’s aromatic ring, similar to compound A’s α,β-unsaturated carbonyl system .
Electronic and Spectral Properties
HOMO-LUMO Analysis (vs. Thiazole Derivatives)
highlights that thiazole derivatives with electron-withdrawing groups (e.g., 11) exhibit lower HOMO-LUMO gaps (ΔE = 3.5 eV) than simpler analogs (ΔE = 4.2 eV for compound 6).
Table 2: Electronic Properties
*Theoretical values based on structural analogy.
Biological Activity
(Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole is C₈H₉N₃S. Its structure features a hydrazone functional group attached to a benzothiazole ring, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological targets.
Synthesis Methods
The synthesis of (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole generally involves the condensation of 3-methyl-2-benzothiazolinone hydrazone with suitable aldehydes. This process can be optimized using various reaction conditions to enhance yield and purity .
Antimicrobial Activity
Recent studies have demonstrated that (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole exhibits significant antimicrobial properties. For instance, it has shown potent inhibition against Chromobacterium violaceum, with a 50% inhibition rate comparable to established antimicrobial agents . The compound's mechanism of action appears to involve interference with quorum sensing pathways, which are crucial for bacterial communication and virulence .
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic activity. In vitro studies indicated that it possesses substantial activity against Leishmania species, showing potential as a lead compound for developing new antileishmanial drugs. The observed IC50 values were significantly lower than those of reference drugs like benznidazole .
Antitumor Activity
In cancer research, (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole has been tested against various human cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects on breast (MCF-7) and liver (HepG2) cancer cells, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring can enhance its cytotoxicity .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the compound's efficacy against multiple bacterial strains, revealing that it could inhibit violacein production in C. violaceum, indicating a potential role in controlling biofilm formation .
- Antileishmanial Activity : Another investigation highlighted the compound's effectiveness against both amastigote and promastigote forms of Leishmania infantum, demonstrating reduced parasitemia in treated models .
- Cytotoxicity Assessments : In vitro assays showed that (Z)-2-Hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole could induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing (Z)-2-hydrazono-5-methyl-2,3-dihydrobenzo[d]thiazole derivatives?
Methodological Answer:
A standard approach involves cyclocondensation of substituted hydrazines with 5-methyl-2,3-dihydrobenzo[d]thiazole precursors under acidic or basic conditions. For example, hydrazone formation can be achieved by reacting 2-keto derivatives of dihydrobenzo[d]thiazole with methylhydrazine in ethanol at reflux, followed by purification via column chromatography . Structural validation typically employs -NMR to confirm the (Z)-configuration via coupling constants and NOESY correlations. Elemental analysis and IR spectroscopy are used to verify purity and functional groups .
Basic: How is the (Z)-configuration of the hydrazone moiety confirmed experimentally?
Methodological Answer:
The (Z)-isomer is distinguished by -NMR analysis: the NH proton of the hydrazone group appears as a singlet due to restricted rotation, while coupling constants between the hydrazone proton and adjacent heteroatoms (e.g., sulfur in the thiazole ring) provide stereochemical clues. X-ray crystallography is definitive, revealing planar geometry and intramolecular hydrogen bonding between the hydrazone NH and thiazole sulfur . For dynamic systems, variable-temperature NMR can resolve rotational isomers .
Advanced: What strategies improve yields in the synthesis of dihydrobenzo[d]thiazole derivatives under solvent-free conditions?
Methodological Answer:
Eco-friendly Friedel-Crafts acylation using Eaton’s reagent (PO/MeSOH) under solvent-free conditions enhances reaction efficiency. Key parameters include:
- Temperature: Optimal acylation occurs at 80–100°C, minimizing side reactions.
- Catalyst loading: A 1:3 molar ratio of substrate to Eaton’s reagent maximizes electrophilic activation.
- Microwave assistance: Reduces reaction time from hours to minutes (e.g., 15 min at 150 W) while improving yields by 20–30% .
Advanced: How does the thiazole ring influence the conformational stability of (Z)-2-hydrazono derivatives?
Methodological Answer:
Computational studies (e.g., DFT at M06-2X/6-311++G(d,p)) reveal that the thiazole’s sulfur atom stabilizes the (Z)-isomer through intramolecular N–H⋯S hydrogen bonding. This interaction lowers the energy barrier for isomerization by ~5 kcal/mol compared to oxazole analogs. Solid-state NMR and X-ray data show planar geometry, with torsional angles (ϕ, ψ) around −160° and 8°, characteristic of β-sheet-like conformations .
Advanced: What catalytic applications exist for chiral dihydrobenzo[d]thiazole derivatives?
Methodological Answer:
Chiral 2,3-dihydrobenzo[d]thiazole-based isothioureas (e.g., (R)-2-phenyl derivatives) act as asymmetric organocatalysts. For α,β-unsaturated acylammonium intermediates, these catalysts enable enantioselective [4+2] cycloadditions with 2-aminothiophenols, yielding 1,5-benzothiazepines with >95% ee. Key mechanistic steps include:
- Acyl transfer: Formation of a covalent acylammonium intermediate.
- Chemoselective attack: Steric shielding of one face by the phenyl group directs nucleophilic addition .
Advanced: How are in situ-generated dihydrobenzo[d]thiazole derivatives used in chemoselective reductions?
Methodological Answer:
The in situ generation of 2-phenyl-2,3-dihydrobenzo[d]thiazole (via 2-aminothiophenol and benzaldehyde) enables metal-free reductive alkylation. This system selectively reduces barbituric acids to 5-monoalkylbarbiturates in water (pH 6–7, 50°C, 2 h). The mechanism involves hydride transfer from the dihydrothiazole’s C–S bond, confirmed by -labeling studies. Yields exceed 85% with negligible overalkylation .
Advanced: What methodologies assess the neuroprotective potential of triazolbenzo[d]thiazole derivatives?
Methodological Answer:
Neuroprotection is evaluated via:
- In vitro models: Primary cortical neurons exposed to glutamate-induced excitotoxicity. Compounds like 2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-one (22) show EC values of 0.8–1.2 μM in cell viability assays (MTT reduction).
- Mechanistic studies: Western blotting for Bcl-2/Bax ratios and caspase-3 activity confirms apoptosis inhibition. Click chemistry (CuAAC) synthesizes triazole-linked analogs for SAR analysis .
Advanced: How do solvent polarity and substituents affect azide-tetrazole equilibria in benzo[d]thiazole systems?
Methodological Answer:
In CDCl, 2-azidobenzo[d]thiazole (2a) exists in equilibrium with benzo[4,5]thiazolo[3,2-d]tetrazole (1a) (ratio 1:1.8). Polar solvents (DMSO-d) shift equilibrium toward 2a (95:5) due to destabilization of the tetrazole’s dipole. Electron-withdrawing substituents (e.g., NO) favor 1a by stabilizing the tetrazole’s aromatic sextet. Kinetic studies (VT-NMR) show = 18–22 kcal/mol for interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
